

# Thioisonicotinamide CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Thioisonicotinamide	
Cat. No.:	B193382	Get Quote

## Thioisonicotinamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Thioisonicotinamide**, a pyridinecarbothioamide, is a significant organic compound with recognized biological activities. It is structurally related to isonicotinamide and is a known impurity of the second-line anti-tuberculosis drug, ethionamide.[1] Its tuberculostatic activity makes it a molecule of interest in the study of mycobacterial diseases and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of **Thioisonicotinamide**, including its chemical identifiers, physicochemical properties, and its role in the mechanism of action against Mycobacterium tuberculosis.

# Chemical Identifiers and Physicochemical Properties

A comprehensive list of chemical identifiers for **Thioisonicotinamide** is provided below, offering a foundational reference for researchers. These identifiers are crucial for accurate documentation and database searches.



Identifier	Value	Source
CAS Number	2196-13-6	INVALID-LINK,INVALID- LINK
Molecular Formula	C6H6N2S	INVALID-LINK
Molecular Weight	138.19 g/mol	INVALID-LINK
IUPAC Name	pyridine-4-carbothioamide	INVALID-LINK
InChI	InChI=1S/C6H6N2S/c7-6(9)5- 1-3-8-4-2-5/h1-4H,(H2,7,9)	INVALID-LINK
InChIKey	KPIIGXWUNXGGCP- UHFFFAOYSA-N	INVALID-LINK
Canonical SMILES	C1=CN=CC=C1C(=S)N	INVALID-LINK
Synonyms	4-Pyridinecarbothioamide, Isothionicotinamide, 4- Pyridylthiocarboxamide	INVALID-LINK,INVALID- LINK

The physicochemical properties of **Thioisonicotinamide** are essential for its handling, formulation, and in vitro/in vivo studies.

Property	Value	Source
Melting Point	199 °C (decomposes)	INVALID-LINK
Boiling Point	279 °C	INVALID-LINK
Solubility	Methanol, Ethyl Acetate	INVALID-LINK
DMSO: 27 mg/mL (195.38 mM)	INVALID-LINK	
Water: Insoluble	INVALID-LINK	_
рКа	11.70 ± 0.29 (Predicted)	INVALID-LINK

## **Biological Activity and Mechanism of Action**



Thioisonicotinamide is recognized for its tuberculostatic activity, which is intrinsically linked to the mechanism of action of the anti-tuberculosis drug ethionamide. Ethionamide is a prodrug that requires activation by the mycobacterial enzyme EthA, a monooxygenase. This activation is a critical step for its antibacterial effect. The activated form of ethionamide subsequently inhibits the enzyme InhA (enoyl-acyl carrier protein reductase), which is essential for the synthesis of mycolic acids, a major and vital component of the mycobacterial cell wall. Disruption of mycolic acid synthesis compromises the integrity of the cell wall, leading to bacterial death.

Given that **Thioisonicotinamide** is an impurity and a structural analog of ethionamide, its biological activity is understood through this same pathway. It is believed to be activated by the EthA enzyme, leading to the inhibition of InhA.

A study has also reported that **Thioisonicotinamide** is a selective inhibitor of the urea transporter B (UT-B), with an IC50 of 2.8 mM, while showing weaker inhibition of the urea transporter A (UT-A) with an IC50 of 15 mM.[2]

# **Experimental Protocols**Synthesis of Thioisonicotinamide

While various methods exist for the synthesis of thioamides, a general procedure for the synthesis of **Thioisonicotinamide** from 4-cyanopyridine is outlined below. This method involves the reaction of the nitrile with a sulfur source.

#### Materials:

- 4-Cyanopyridine
- Ammonium sulfide solution
- Sulfur powder
- Ethanol

### Procedure:

• In a reaction vessel, dissolve 4-cyanopyridine in a suitable solvent such as ethanol.



- Add elemental sulfur to the solution.
- Slowly add ammonium sulfide solution to the mixture while stirring. The reaction is typically carried out under reflux.
- Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC).
- Upon completion, the reaction mixture is cooled to room temperature.
- The crude product is precipitated, for example, by the addition of water.
- The precipitate is collected by filtration, washed with water, and dried.
- The crude **Thioisonicotinamide** is then purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.

## InhA Enzyme Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of **Thioisonicotinamide** against the InhA enzyme. The assay typically measures the oxidation of NADH, a cofactor in the InhA-catalyzed reaction.

#### Materials:

- Purified InhA enzyme
- Thioisonicotinamide (dissolved in a suitable solvent like DMSO)
- NADH (Nicotinamide adenine dinucleotide, reduced form)
- Substrate (e.g., 2-trans-dodecenoyl-CoA)
- Assay buffer (e.g., 30 mM PIPES, 150 mM NaCl, pH 6.8)
- 96-well microplate
- Microplate reader capable of measuring absorbance at 340 nm



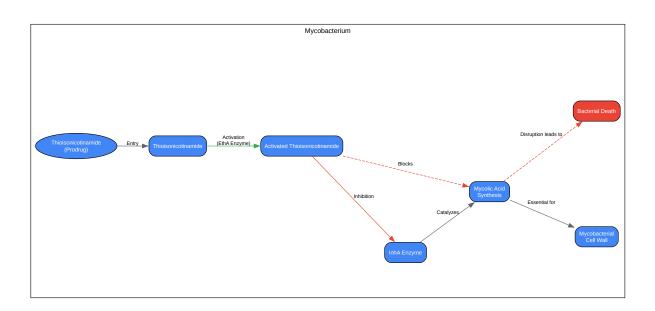
#### Procedure:

- Prepare a stock solution of **Thioisonicotinamide** in DMSO.
- In the wells of a 96-well plate, add the assay buffer.
- Add varying concentrations of the **Thioisonicotinamide** solution to the wells. Include a
  control group with no inhibitor.
- Add a fixed concentration of NADH to each well.
- Add the purified InhA enzyme to each well and pre-incubate the mixture for a defined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
- Initiate the enzymatic reaction by adding the substrate (e.g., 2-trans-dodecenoyl-CoA) to all wells.
- Immediately start monitoring the decrease in absorbance at 340 nm over time using a microplate reader. The decrease in absorbance corresponds to the oxidation of NADH.
- Calculate the initial reaction rates for each inhibitor concentration.
- Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable model
  to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of
  enzyme activity).

## Signaling Pathway and Experimental Workflow

The activation of **Thioisonicotinamide** and its subsequent inhibition of mycolic acid synthesis can be visualized as a clear pathway. The following diagram, generated using the DOT language, illustrates this process.





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Caption: Mechanism of action of **Thioisonicotinamide** in Mycobacterium.

The diagram above illustrates the proposed mechanism of action for **Thioisonicotinamide**. The prodrug enters the mycobacterium and is activated by the EthA enzyme. The activated



form then inhibits the InhA enzyme, which is crucial for mycolic acid synthesis. The disruption of this pathway compromises the integrity of the bacterial cell wall, ultimately leading to cell death.

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### References

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- 2. ethA, inhA, and katG Loci of Ethionamide-Resistant Clinical Mycobacterium tuberculosis Isolates PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Thioisonicotinamide CAS number and chemical identifiers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b193382#thioisonicotinamide-cas-number-and-chemical-identifiers]

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